1-(2-cyclopropyl-1,3-thiazol-5-yl)ethan-1-ol
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Overview
Description
1-(2-Cyclopropyl-1,3-thiazol-5-yl)ethan-1-ol is an organic compound characterized by a cyclopropyl group attached to a thiazole ring, which is further connected to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-cyclopropyl-1,3-thiazol-5-yl)ethan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a thioamide, followed by cyclization to form the thiazole ring. The ethan-1-ol group is then introduced through a subsequent reaction, often involving reduction or substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Cyclopropyl-1,3-thiazol-5-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The thiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
1-(2-Cyclopropyl-1,3-thiazol-5-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(2-cyclopropyl-1,3-thiazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The cyclopropyl group may enhance the compound’s binding affinity and specificity, while the ethan-1-ol moiety can influence its solubility and bioavailability .
Comparison with Similar Compounds
1-(2-Cyclopropyl-1,3-thiazol-5-yl)ethan-1-one: Similar structure but with a ketone group instead of an alcohol.
2-(1,3-Thiazol-5-yl)ethan-1-ol: Lacks the cyclopropyl group.
1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol: Similar but with a different substitution pattern on the thiazole ring.
Uniqueness: 1-(2-Cyclopropyl-1,3-thiazol-5-yl)ethan-1-ol is unique due to the presence of the cyclopropyl group, which can impart distinct chemical and biological properties. This structural feature can enhance the compound’s stability, reactivity, and potential biological activity compared to its analogs .
Properties
CAS No. |
1249164-69-9 |
---|---|
Molecular Formula |
C8H11NOS |
Molecular Weight |
169.2 |
Purity |
95 |
Origin of Product |
United States |
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